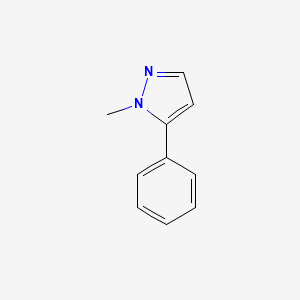

1-methyl-5-phenyl-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-12-10(7-8-11-12)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHYNCJBWXKZGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188201 | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3463-27-2 | |

| Record name | 1-Methyl-5-phenyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3463-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-5-phenylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Regioselective Synthesis of 1-Methyl-5-Phenyl-1H-Pyrazole

Abstract: The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for numerous pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth, technically-focused protocol for the synthesis of the specific regioisomer 1-methyl-5-phenyl-1H-pyrazole. While the classical Knorr pyrazole synthesis provides the foundational framework for constructing the pyrazole ring from a hydrazine and a 1,3-dicarbonyl compound, achieving specific substitution patterns requires a nuanced, multi-step approach.[3][4][5] This document details a robust and field-proven two-step synthetic strategy: the initial formation of a 5-phenyl-1H-pyrazole intermediate, followed by a carefully controlled N-methylation reaction. We will dissect the causality behind experimental choices, particularly concerning the critical challenge of regioselectivity during the alkylation step, to provide researchers and drug development professionals with a reliable and reproducible pathway to the target compound.

Part 1: Synthesis of the 5-Phenyl-1H-pyrazole Core via Knorr Cyclocondensation

The initial and most critical phase of the synthesis is the construction of the pyrazole heterocycle. The Knorr pyrazole synthesis, first reported in 1883, remains the most efficient and widely used method for this transformation.[5] It involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, proceeding through a series of intermediates to yield the aromatic pyrazole ring after the elimination of two water molecules.[6][7]

Mechanistic Principles

The reaction is typically acid-catalyzed and begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[8][9] This is followed by the formation of a hydrazone or a more stable cyclic hemiaminal intermediate.[10] Subsequent intramolecular condensation via attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, drives the reaction towards the formation of the stable, aromatic pyrazole ring.[4] The dehydration of the final intermediate is generally considered the rate-determining step under neutral pH conditions.[10]

To obtain the required 5-phenyl-1H-pyrazole intermediate, hydrazine is reacted with a phenyl-substituted 1,3-dicarbonyl compound, specifically benzoylacetaldehyde.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 5-Phenyl-1H-pyrazole

This protocol describes the synthesis of the pyrazole core from benzoylacetaldehyde dimethyl acetal, a stable precursor to the required 1,3-dicarbonyl compound.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Density (g/mL) | Notes |

| Benzoylacetaldehyde dimethyl acetal | C₁₁H₁₄O₃ | 194.23 | 50 | 9.71 g | 1.08 | Starting material |

| Hydrazine hydrate (64%) | N₂H₄·H₂O | 50.06 | 75 | ~3.75 mL | ~1.03 | 1.5 equivalents, corrosive & toxic |

| Hydrochloric Acid (conc.) | HCl | 36.46 | - | ~5 mL | 1.18 | Catalyst for acetal hydrolysis |

| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL | 0.81 | Solvent |

| Sodium Bicarbonate (sat. aq.) | NaHCO₃ | 84.01 | - | As needed | - | For neutralization |

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Acetal Hydrolysis: To the flask, add benzoylacetaldehyde dimethyl acetal (50 mmol) and ethanol (100 mL). Begin stirring and add concentrated hydrochloric acid (~5 mL).

-

Reaction: Heat the mixture to reflux (approx. 80-85°C) for 1 hour to ensure complete in-situ formation of benzoylacetaldehyde.

-

Hydrazine Addition: Cool the reaction mixture to room temperature. Slowly add hydrazine hydrate (75 mmol) dropwise to the stirred solution. The addition is exothermic.

-

Cyclocondensation: Once the addition is complete, heat the mixture back to reflux for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the flask to room temperature. Slowly neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Isolation: Reduce the solvent volume by approximately half using a rotary evaporator. Cool the resulting solution in an ice bath to induce crystallization.

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum. The crude 5-phenyl-1H-pyrazole can be further purified by recrystallization from an ethanol/water mixture.[11]

Part 2: Regioselective N-Methylation of 5-Phenyl-1H-pyrazole

With the pyrazole core synthesized, the final step is the introduction of a methyl group onto a ring nitrogen. This step is non-trivial due to the tautomerism of the pyrazole ring. 3(5)-Phenyl-1H-pyrazole exists as an equilibrium of two tautomers, which can lead to two different products upon alkylation.

The Challenge of Regioselectivity

Alkylation of an unsymmetrical pyrazole like 5-phenyl-1H-pyrazole can yield a mixture of two regioisomers: the desired this compound and the isomeric 1-methyl-3-phenyl-1H-pyrazole.[12] The ratio of these products is highly dependent on reaction conditions.

Caption: N-methylation of 5-phenyl-1H-pyrazole leading to two regioisomers.

Controlling the regioselectivity is paramount. Generally, for 3(5)-substituted pyrazoles, alkylation is directed by steric hindrance. The bulkier phenyl group at the C5 position sterically disfavors alkylation at the adjacent N1 position. However, electronic effects and the reaction conditions (base, solvent, temperature) play a crucial role.[13] Using a strong base like sodium hydride (NaH) in an aprotic solvent like DMF or THF typically deprotonates the pyrazole to form the pyrazolide anion. The subsequent Sₙ2 reaction with a methylating agent often favors the less sterically hindered nitrogen, leading to the desired 1,5-disubstituted product.[14][15]

Experimental Protocol: N-Methylation of 5-Phenyl-1H-pyrazole

This protocol is optimized to favor the formation of the 1-methyl-5-phenyl regioisomer.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Density (g/mL) | Notes |

| 5-Phenyl-1H-pyrazole | C₉H₈N₂ | 144.17 | 20 | 2.88 g | - | From Part 1 |

| Sodium Hydride (60% in oil) | NaH | 24.00 | 22 | 0.88 g | - | 1.1 equivalents, handle with caution |

| Methyl Iodide | CH₃I | 141.94 | 24 | 1.5 mL | 2.28 | 1.2 equivalents, toxic & lachrymator |

| Tetrahydrofuran (THF), Anhydrous | C₄H₈O | 72.11 | - | 100 mL | 0.89 | Solvent |

| Ammonium Chloride (sat. aq.) | NH₄Cl | 53.49 | - | As needed | - | For quenching |

Procedure:

-

Setup: Under a nitrogen or argon atmosphere, equip a dry 250 mL three-neck flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Deprotonation: Suspend sodium hydride (22 mmol) in anhydrous THF (50 mL). Cool the suspension to 0°C in an ice bath.

-

Anion Formation: Dissolve 5-phenyl-1H-pyrazole (20 mmol) in anhydrous THF (50 mL) and add it dropwise to the NaH suspension over 30 minutes. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the resulting pyrazolide solution back to 0°C. Add methyl iodide (24 mmol) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by slowly adding saturated ammonium chloride solution at 0°C.

-

Extraction: Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the organic phase under reduced pressure. The resulting crude product will be a mixture of regioisomers. Purify via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 4:1) to separate the 1,5-isomer from the 1,3-isomer. The 1,5-isomer is typically the major product and less polar.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.[16]

Part 3: Summary and Alternative Synthetic Routes

The presented two-step synthesis represents the most reliable and controllable method for preparing this compound.

-

Direct Synthesis from Methylhydrazine: An alternative one-step approach involves reacting methylhydrazine with benzoylacetaldehyde. While more direct, this reaction often yields a difficult-to-separate mixture of this compound and 1-methyl-3-phenyl-1H-pyrazole, with the product ratio being highly sensitive to reaction conditions.[10]

-

Synthesis from Phenylhydrazine: Strictly adhering to a route starting with phenylhydrazine for this specific target is synthetically challenging. Reacting phenylhydrazine with a methyl-containing 1,3-dicarbonyl like acetylacetone would yield 1-phenyl-3,5-dimethyl-1H-pyrazole, which is not the target molecule.[17] A theoretical route involving the synthesis of 1-phenyl-1H-pyrazole followed by a C-H functionalization to add the phenyl group at C5 and subsequent methylation is overly complex and inefficient compared to the primary method detailed here.

Therefore, the strategic choice to first build the C5-phenyl substituted pyrazole core and then control the N-methylation provides the highest likelihood of success for isolating the desired this compound regioisomer in high purity.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Dicarbonyl Compounds to Pyrazoles: A Comprehensive Review. Chemical Reviews, 111(11), 6984-7034. [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Li, W., et al. (2016). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 18(15), 3826–3829. [Link]

-

Name-Reaction.com. (2010). Knorr pyrazole synthesis. [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2481-2488. [Link]

-

El-Malah, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6500. [Link]

-

Komendantova, A. S., et al. (2022). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 9(22), 6192-6197. [Link]

-

Krasavin, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(16), 8963. [Link]

-

Green, A. P., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5559. [Link]

-

Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Kumar, V., & Aggarwal, M. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469. [Link]

-

Asif, M. (2021). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Current Organic Synthesis, 21(7), 543-569. [Link]

-

Tehrani, M. H. K., et al. (2017). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2017(3), M951. [Link]

-

YouTube. (2019). synthesis of pyrazoles. [Link]

-

Gholap, S. S., & Gholap, A. R. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]

-

Chen, C., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 10836-10844. [Link]

-

Quiroga-Varela, J. C., et al. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 27(19), 6245. [Link]

-

Wang, Y., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(7), 1886. [Link]

-

ResearchGate. (n.d.). Knorr pyrazole synthesis. [Link]

-

Gulevskaya, A. V., & Nguyen, T. L. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record, 23(10), e202300124. [Link]

-

Dömling, A., et al. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 14, 2336–2367. [Link]

-

Kumar, D., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances, 8(46), 26231-26235. [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. [Link]

-

Tang, W., et al. (2016). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 21(11), 1438. [Link]

-

NIST WebBook. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

-

Bakr, R. B., et al. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-2,3,3a,6a-tetrahydro-1H-cyclopenta[d]imidazol-3a-ol. Molbank, 2017(4), M965. [Link]

Sources

- 1. allresearchjournal.com [allresearchjournal.com]

- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. name-reaction.com [name-reaction.com]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 6. chemhelpasap.com [chemhelpasap.com]

- 7. youtube.com [youtube.com]

- 8. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 9. jk-sci.com [jk-sci.com]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 11. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]

- 12. mdpi.com [mdpi.com]

- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 14. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar [semanticscholar.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of Knorr pyrazole synthesis for 1-methyl-5-phenyl-1H-pyrazole

An In-depth Technical Guide to the Knorr Pyrazole Synthesis: Mechanism and Application for 1-Methyl-5-Phenyl-1H-Pyrazole

Introduction: The Enduring Legacy of the Knorr Synthesis

First reported by Ludwig Knorr in 1883, the Knorr pyrazole synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and versatile route to the pyrazole ring system.[1][2][3] The fundamental process involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][4][5][6][7] Its simplicity and broad applicability have cemented its status as an indispensable tool, particularly in medicinal chemistry and drug development, where the pyrazole scaffold is a privileged pharmacophore found in numerous biologically active compounds.[2][6]

This guide offers a detailed examination of the Knorr synthesis, focusing on the mechanistic intricacies and practical execution for the preparation of a specific, unsymmetrically substituted derivative: this compound. We will explore the causality behind each mechanistic step, the factors governing regioselectivity, and a validated experimental protocol suitable for a research setting.

The Core Mechanism: A Stepwise Journey to Aromaticity

The synthesis of this compound via the Knorr reaction typically employs benzoylacetone (a 1,3-dicarbonyl compound) and methylhydrazine (a substituted hydrazine). The reaction is generally conducted under acidic conditions, which serve to catalyze key steps in the sequence.[2][5][6][8] The mechanism unfolds through three primary stages: condensation, intramolecular cyclization, and dehydration.

-

Initial Condensation to Hydrazone Intermediate: The reaction initiates with the nucleophilic attack of a nitrogen atom from methylhydrazine onto one of the carbonyl carbons of benzoylacetone. This is followed by the elimination of water to form a hydrazone intermediate.[2][4][6] The choice of which carbonyl group is attacked first is a critical determinant of the final product's regiochemistry.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate, now poised in proximity, performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.[2][4][6] This ring-closing step forms a five-membered, non-aromatic cyclic intermediate, often a hydroxyl-pyrazolidine.[9][10]

-

Dehydration and Aromatization: The final, and often rate-determining, step is the elimination of a second molecule of water from the cyclic intermediate.[10] This acid-catalyzed dehydration results in the formation of a stable, aromatic pyrazole ring, which provides the thermodynamic driving force for the reaction.[2][4]

Controlling the Outcome: The Challenge of Regioselectivity

When using an unsymmetrical 1,3-dicarbonyl compound like benzoylacetone with a substituted hydrazine, the formation of two different constitutional isomers is possible.[2][7][11] The regiochemical outcome is not random; it is dictated by a subtle interplay of electronic and steric factors, as well as the specific reaction conditions employed.[11]

-

Electronic Effects: The two carbonyl carbons in benzoylacetone possess different degrees of electrophilicity. The carbon of the benzoyl group is attached to an electron-donating phenyl ring (by resonance), while the acetyl group's carbonyl carbon is attached to an electron-donating methyl group. The relative reactivity of these sites directs the initial nucleophilic attack.

-

Steric Hindrance: The phenyl group is significantly bulkier than the methyl group. This steric hindrance can disfavor attack at the benzoyl carbonyl, directing the incoming nucleophile to the less hindered acetyl carbonyl.[11]

-

Reaction Conditions (pH): The pH of the reaction medium is a powerful tool for controlling regioselectivity.[11] Under acidic conditions, the nucleophilicity of the two nitrogen atoms in methylhydrazine is altered. The terminal -NH2 group is more basic and will be preferentially protonated, reducing its nucleophilicity. This can shift the reaction pathway, favoring attack by the less hindered, less basic nitrogen atom, thereby influencing which isomer is formed.[11]

For the synthesis of this compound, the desired outcome requires the initial attack by the terminal -NH2 of methylhydrazine on the acetyl carbonyl of benzoylacetone, followed by cyclization onto the benzoyl carbonyl. Careful selection of catalysts and solvents is crucial to favor this pathway over the one that would yield the 1-methyl-3-phenyl isomer.

Experimental Protocol: A Validated Approach

This protocol provides a reliable methodology for the synthesis of pyrazole derivatives, adapted from established procedures for the Knorr synthesis.[4][6] It is designed to be a self-validating system, where reaction progress is monitored and the final product is rigorously characterized.

Data Presentation: Reagents and Conditions

| Reagent/Parameter | Molecular Weight ( g/mol ) | Molar Eq. | Amount |

| Benzoylacetone | 162.19 | 1.0 | 3 mmol |

| Methylhydrazine | 46.07 | 1.2 | 3.6 mmol |

| Glacial Acetic Acid | 60.05 | Catalytic | ~5 drops |

| Ethanol | 46.07 | Solvent | 5 mL |

| Reaction Temperature | - | - | Reflux (~78°C) |

| Reaction Time | - | - | 1-2 hours |

Step-by-Step Methodology

-

Reaction Setup: In a 25-mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine benzoylacetone (3 mmol) and ethanol (5 mL).

-

Reagent Addition: While stirring, add methylhydrazine (3.6 mmol) dropwise to the solution. Caution: Hydrazine derivatives are toxic and should be handled in a fume hood with appropriate personal protective equipment.

-

Catalyst Addition: Add 5 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[4][6]

-

Heating and Monitoring: Heat the mixture to reflux with continuous stirring for 1-2 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing them via Thin Layer Chromatography (TLC), using a mobile phase such as 30% ethyl acetate/70% hexane.[4] The reaction is complete when the starting dicarbonyl compound is consumed.

-

Work-up and Precipitation: Once the reaction is complete, remove the flask from the heat source. While the solution is still warm, slowly add water (~15 mL) with stirring to precipitate the crude product.[4]

-

Isolation and Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with a small amount of cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield pure this compound.[12]

Product Characterization (Self-Validation)

To ensure the trustworthiness of the protocol, the identity and purity of the synthesized this compound must be confirmed. Standard analytical techniques include:

-

Melting Point Determination: A sharp, well-defined melting point range indicates high purity.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide definitive structural information, confirming the connectivity of atoms and the regiochemical outcome.[12]

-

Infrared (IR) Spectroscopy: IR analysis can confirm the absence of carbonyl (C=O) stretches from the starting material and the presence of characteristic aromatic C=C and C-N stretches of the pyrazole ring.[12]

By adhering to this structured approach—from understanding the core mechanism to executing a validated protocol—researchers can reliably synthesize this compound and other valuable pyrazole derivatives for application in science and drug development.

References

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]

-

Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. Available at: [Link]

-

Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. NIH. Available at: [Link]

-

4.2.3.1. Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]

-

Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available at: [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry. Available at: [Link]

-

Knorr Pyrazole Synthesis. Merck Index. Available at: [Link]

-

Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at: [Link]

-

Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at: [Link]

-

Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]

-

Recent Advances in the Regioselective Synthesis of Pyrazoles. Ingenta Connect. Available at: [Link]

-

General method for dehydration, intramolecular cyclization, and fluorination of trifluoromethyl-1H-pyrazoles using DAST. ElectronicsAndBooks. Available at: [Link]

-

The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

-

Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Knorr pyrrole synthesis. Wikipedia. Available at: [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Available at: [Link]

-

19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

-

Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society. Available at: [Link]

-

Knorr Pyrazole Synthesis. ResearchGate. Available at: [Link]

-

Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and 1-Benzylpiperazine. Organic Preparations and Procedures International. Available at: [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. Available at: [Link]

-

A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. Quick Company. Available at: [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]

-

Reaction of hydrazine with 1,3-dicarbonyl compounds in HFIP. ResearchGate. Available at: [Link]

-

Hydrazine. Wikipedia. Available at: [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. name-reaction.com [name-reaction.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Knorr Pyrazole Synthesis [drugfuture.com]

- 8. jk-sci.com [jk-sci.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 1-methyl-5-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of pharmacologically active agents and functional materials. Among these, N-methylated phenylpyrazoles are of significant interest due to their unique electronic and steric properties, which profoundly influence their biological activity and material characteristics. The unambiguous structural elucidation of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy remains the most powerful and definitive tool for this purpose.

This technical guide, prepared for the discerning scientific audience, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of a key pyrazole derivative: 1-methyl-5-phenyl-1H-pyrazole . Moving beyond a mere recitation of spectral data, this document delves into the causal relationships between the molecular structure and the observed NMR parameters. It is designed to serve as a practical, field-proven resource for researchers engaged in the synthesis, characterization, and application of pyrazole-based compounds. By integrating detailed experimental protocols, in-depth spectral interpretation, and authoritative references, this guide aims to empower scientists to confidently identify and characterize this important class of molecules.

Molecular Structure and NMR Assignment Strategy

The structural integrity of a synthetic compound is the bedrock of its purported function. For this compound, NMR spectroscopy provides a detailed roadmap of its atomic connectivity and chemical environment. The numbering convention used for the pyrazole and phenyl rings is crucial for unambiguous spectral assignment.

Diagram 1: Molecular Structure and Numbering of this compound

Caption: Numbering scheme for this compound.

The assignment of proton (¹H) and carbon (¹³C) signals is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Key to this process are the chemical shifts (δ), which indicate the electronic environment of each nucleus, and the spin-spin coupling constants (J), which reveal through-bond connectivity. For complex structures, techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for correlating directly bonded and long-range coupled protons and carbons, respectively. A comprehensive analysis of these parameters allows for the unequivocal assignment of every signal in the ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic and steric environment of the protons in the molecule. The spectrum is characterized by distinct signals for the pyrazole ring protons, the N-methyl protons, and the protons of the phenyl ring.

Table 1: ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H3 | 7.40 | d | 1.8 |

| H4 | 6.28 | d | 1.8 |

| N-CH₃ | 3.70 | s | - |

| H2'/H6' | 7.25 | m | - |

| H3'/H4'/H5' | 7.38 | m | - |

Note: Data is presented for a CDCl₃ solution at room temperature, referenced to TMS at 0.00 ppm. The exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Analysis of Pyrazole Ring Protons

The protons on the pyrazole ring, H3 and H4, appear as distinct doublets. The downfield chemical shift of H3 (δ 7.40) compared to H4 (δ 6.28) is attributed to the deshielding effect of the adjacent nitrogen atom (N2) and the anisotropic effect of the phenyl ring at the C5 position. The observed coupling constant of J = 1.8 Hz is characteristic of a three-bond coupling (³J) between protons on a pyrazole ring.

Analysis of the N-Methyl Protons

The N-methyl group gives rise to a sharp singlet at approximately δ 3.70. The singlet nature of this signal is due to the absence of adjacent protons for coupling. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within an aromatic heterocyclic system.

Analysis of Phenyl Ring Protons

The protons of the C5-phenyl group typically appear as a multiplet in the aromatic region of the spectrum, between δ 7.25 and 7.38. The ortho-protons (H2'/H6') are generally found slightly upfield from the meta- (H3'/H5') and para- (H4') protons due to the electronic influence of the pyrazole ring. The overlapping nature of these signals often results in a complex multiplet.

¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a single resonance, and its chemical shift is indicative of its electronic environment.

Table 2: ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C3 | 141.2 |

| C4 | 106.9 |

| C5 | 145.0 |

| N-CH₃ | 36.8 |

| C1' | 131.0 |

| C2'/C6' | 128.6 |

| C3'/C5' | 129.1 |

| C4' | 128.2 |

Note: Data is presented for a CDCl₃ solution at room temperature, referenced to the solvent signal.

Analysis of Pyrazole Ring Carbons

The carbon atoms of the pyrazole ring exhibit distinct chemical shifts. C5 (δ 145.0) is the most downfield of the pyrazole carbons due to its direct attachment to the electronegative nitrogen atom (N1) and the phenyl group. C3 (δ 141.2) is also significantly deshielded by the adjacent nitrogen atoms. In contrast, C4 (δ 106.9) is the most upfield of the ring carbons, a characteristic feature of the C4 position in pyrazoles.

Analysis of the N-Methyl Carbon

The N-methyl carbon resonates at approximately δ 36.8, which is a typical chemical shift for a methyl group bonded to a nitrogen atom in a heteroaromatic system.

Analysis of Phenyl Ring Carbons

The carbons of the phenyl ring appear in the aromatic region of the spectrum. The ipso-carbon (C1'), the carbon directly attached to the pyrazole ring, is observed around δ 131.0. The chemical shifts of the other phenyl carbons (C2'/C6', C3'/C5', and C4') are found in the range of δ 128-129, with slight variations due to their positions relative to the pyrazole substituent.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following provides a detailed, step-by-step methodology for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR, and 20-30 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, sonication can be used to aid dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Filtering (Optional): If the solution is not clear, filter it through a small cotton plug in the pipette to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer and may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans (NS): 16 to 64, depending on the sample concentration.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Spectral Width (SW): 12-16 ppm.

-

Transmitter Frequency Offset (O1P): Centered on the aromatic region (around 6-7 ppm).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment with NOE (e.g., zgpg30).

-

Number of Scans (NS): 1024 to 4096, due to the low natural abundance of ¹³C.

-

Receiver Gain (RG): Adjust automatically.

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Spectral Width (SW): 200-240 ppm.

-

Transmitter Frequency Offset (O1P): Centered around 100-120 ppm.

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integration (¹H NMR): Integrate the signals in the ¹H spectrum to determine the relative number of protons for each resonance.

Diagram 2: NMR Data Acquisition and Analysis Workflow

Caption: A streamlined workflow for the acquisition and analysis of NMR data.

Conclusion

This technical guide has provided a detailed exposition of the ¹H and ¹³C NMR data for this compound. By dissecting the chemical shifts and coupling constants, we have demonstrated how these fundamental NMR parameters directly correlate with the molecule's structural features. The provided experimental protocols offer a robust framework for obtaining high-quality spectral data, ensuring reproducibility and reliability in the laboratory. For researchers in drug discovery and materials science, a thorough understanding and proficient application of NMR spectroscopy are indispensable for the confident characterization of novel pyrazole derivatives. This guide serves as a valuable resource to that end, fostering a deeper understanding of the structure-property relationships that govern the utility of this important class of heterocyclic compounds.

References

-

Oliveira, A. L. de, Oliveira, C. H. A. de, Mairink, L. M., Pazini, F., Menegatti, R., & Lião, L. M. (2011). Complete assignment of NMR data of 22 phenyl-1H-pyrazoles' derivatives. Magnetic Resonance in Chemistry, 49(8), 537–542. [Link]

- Elguero, J., Goya, P., & Jagerovic, N. (2002). The Chemistry of Pyrazoles. In Science of Synthesis.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

Navigating the Vibrational Landscape: An In-depth Technical Guide to the FT-IR Spectrum of 1-methyl-5-phenyl-1H-pyrazole

For Immediate Release

[City, State] – [Date] – This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-methyl-5-phenyl-1H-pyrazole. This document provides a detailed interpretation of the vibrational spectrum, rooted in the principles of molecular spectroscopy, to facilitate the structural elucidation and characterization of this important heterocyclic compound.

Introduction: The Significance of Vibrational Spectroscopy in Heterocyclic Chemistry

In the realm of pharmaceutical and materials science, pyrazole derivatives stand out for their diverse biological activities and applications. The precise characterization of these molecules is paramount for understanding their structure-activity relationships. FT-IR spectroscopy offers a powerful, non-destructive technique to probe the vibrational modes of molecules, providing a unique "fingerprint" based on their functional groups and overall structure. For this compound, FT-IR analysis is instrumental in confirming the presence of the key structural motifs: the N-methylated pyrazole ring and the C5-linked phenyl substituent. This guide will deconstruct the FT-IR spectrum of this compound, offering a systematic approach to spectral interpretation grounded in established spectroscopic principles.

Experimental Protocol: A Self-Validating Approach to FT-IR Data Acquisition

To ensure the acquisition of a high-quality and reliable FT-IR spectrum of this compound, a rigorous and self-validating experimental protocol is essential. The following methodology is recommended:

Sample Preparation: The Foundation of a Clean Spectrum

The choice of sample preparation technique is critical to avoid spectral artifacts. For a solid sample like this compound, the Potassium Bromide (KBr) pellet method is a widely accepted standard.

Step-by-Step Protocol:

-

Sample Purity Verification: Prior to analysis, confirm the purity of the this compound sample using a complementary technique such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This ensures that the observed IR bands are not due to impurities.

-

Grinding: Take approximately 1-2 mg of the sample and 100-200 mg of dry, spectroscopic grade KBr powder. Grind the mixture in an agate mortar and pestle for 3-5 minutes to achieve a fine, homogeneous powder. The grinding process is crucial for minimizing scattering effects in the spectrum.

-

Pellet Formation: Transfer the powdered mixture to a pellet press. Apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or semi-transparent pellet. A clear pellet indicates good sample dispersion and minimizes light scattering.

-

Moisture Control: KBr is hygroscopic. Perform the grinding and pelletizing process in a low-humidity environment (e.g., under a dry nitrogen atmosphere or in a glove box) to prevent the appearance of broad O-H stretching bands from absorbed water in the spectrum.

FT-IR Spectrometer Parameters: Optimizing Data Collection

The instrument parameters should be selected to maximize the signal-to-noise ratio and spectral resolution.

Recommended Parameters:

-

Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

-

Spectral Range: 4000-400 cm⁻¹. This range covers the fundamental vibrational modes of most organic molecules.

-

Resolution: 4 cm⁻¹. This resolution is sufficient to resolve most of the characteristic bands for this molecule.

-

Number of Scans: 32-64 scans. Co-adding multiple scans improves the signal-to-noise ratio of the spectrum.

-

Background Scan: A background spectrum of a pure KBr pellet should be collected under the same conditions immediately before the sample scan to correct for atmospheric (CO₂, H₂O) and instrumental background.

Spectral Analysis and Interpretation: Decoding the Vibrational Signature

The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent parts: the N-methyl group, the pyrazole ring, and the monosubstituted phenyl ring. The following sections provide a detailed assignment of the expected characteristic absorption bands.

High-Frequency Region (>3000 cm⁻¹): C-H Stretching Vibrations

This region is dominated by the stretching vibrations of carbon-hydrogen bonds. The nature of the carbon atom's hybridization (sp² vs. sp³) dictates the position of these bands.

-

Aromatic C-H Stretching (Phenyl and Pyrazole Rings): The sp² C-H stretching vibrations of the phenyl and pyrazole rings are expected to appear in the range of 3100-3000 cm⁻¹ . These bands are typically of weak to medium intensity.[1][2][3]

-

Aliphatic C-H Stretching (Methyl Group): The sp³ C-H stretching vibrations of the N-methyl group are anticipated in the 3000-2850 cm⁻¹ region.[4] One would expect to see both asymmetric and symmetric stretching modes.

Fingerprint Region (1650-600 cm⁻¹): A Wealth of Structural Information

This region is rich with complex vibrational modes, including stretching and bending vibrations, that are highly characteristic of the molecule's structure.

The phenyl group gives rise to several characteristic bands:

-

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.[2][5] For this compound, one can expect prominent peaks around 1600 cm⁻¹, 1580 cm⁻¹, 1500 cm⁻¹, and 1450 cm⁻¹.

-

C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are generally weak.

-

C-H Out-of-Plane Bending (OOP): The strong absorption bands in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[1] For a monosubstituted phenyl group, two strong bands are expected: one in the range of 770-730 cm⁻¹ and another around 710-690 cm⁻¹ .[6]

The pyrazole ring has its own set of characteristic vibrations:

-

Ring Stretching (C=N and C=C): The stretching vibrations of the C=N and C=C bonds within the pyrazole ring contribute to the bands observed in the 1600-1400 cm⁻¹ region, often overlapping with the phenyl ring stretching vibrations. Specific bands for the pyrazole ring are expected around 1550 cm⁻¹ and 1480 cm⁻¹ .

-

Ring Breathing and Deformation: These vibrations give rise to a series of weaker bands in the fingerprint region, contributing to the overall complexity of the spectrum.

The N-methyl group exhibits characteristic bending vibrations:

-

Asymmetric Bending: The asymmetric deformation of the C-H bonds in the methyl group is expected to appear around 1465-1440 cm⁻¹ .

-

Symmetric Bending (Umbrella Mode): The symmetric bending vibration typically gives rise to a band in the range of 1390-1370 cm⁻¹ .[4]

Data Presentation and Visualization

To provide a clear and concise summary of the expected FT-IR data, the following table outlines the key vibrational modes and their anticipated absorption ranges for this compound.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3100-3000 | C-H Stretching | Aromatic (sp²) | Weak-Medium |

| 3000-2850 | C-H Stretching (Asymmetric & Symmetric) | Methyl (sp³) | Medium |

| 1600-1450 | C=C Stretching | Phenyl Ring | Medium-Strong |

| 1550-1480 | Ring Stretching (C=N, C=C) | Pyrazole Ring | Medium |

| 1465-1440 | C-H Asymmetric Bending | Methyl Group | Medium |

| 1390-1370 | C-H Symmetric Bending | Methyl Group | Medium |

| 770-730 | C-H Out-of-Plane Bending | Monosubstituted Phenyl | Strong |

| 710-690 | C-H Out-of-Plane Bending | Monosubstituted Phenyl | Strong |

To visualize the molecular structure and the key functional groups giving rise to the FT-IR spectrum, the following diagram is provided.

Caption: Molecular structure of this compound.

The logical workflow for the FT-IR analysis is presented below, illustrating the systematic approach from sample preparation to final spectral interpretation.

Caption: Workflow for FT-IR analysis of this compound.

Conclusion

The FT-IR spectrum of this compound provides a rich source of information for its structural verification. By systematically analyzing the C-H stretching region and the complex fingerprint region, one can confidently identify the characteristic vibrational modes of the N-methyl group, the pyrazole ring, and the monosubstituted phenyl ring. This guide provides a foundational framework for researchers to approach the FT-IR analysis of this and related pyrazole derivatives with a high degree of scientific rigor and confidence. The presented protocols and spectral assignments serve as a valuable tool in the quality control and structural elucidation processes integral to drug discovery and materials science.

References

-

ResearchGate. (n.d.). Fourier transform infrared (FTIR) spectra of the phenyl group in coating samples. Retrieved from [Link]

-

Spectroscopy Online. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, August 11). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). PCHHAX Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. Retrieved from [Link]

-

Spectroscopy Online. (2025, January 25). The Big Review IV: Hydrocarbons. Retrieved from [Link]

-

Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 211-218. Retrieved from [Link]

-

PubChem. (n.d.). 3-methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

-

Charateristic IR Absorption of Benzene Derivatives. (n.d.). Retrieved from [Link]

-

Spectroscopy Online. (2022, February 1). Spectroscopy of Aromatic Compounds. Retrieved from [Link]

- Smith, B. C. (2016). The C-H Wagging Region: How to Distinguish Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [This is a textbook reference, a direct URL is not available.]

- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. [This is a textbook reference, a direct URL is not available.]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Spectroscopic studies of some 1-phenylpyrazole derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. asrjetsjournal.org [asrjetsjournal.org]

An In-depth Technical Guide to 1-Methyl-5-phenyl-1H-pyrazole (CAS 3463-27-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of 1-Methyl-5-phenyl-1H-pyrazole, CAS number 3463-27-2. Given the limited availability of experimental data for this specific compound, this document synthesizes confirmed information with theoretical insights and data from closely related isomers to offer a practical resource for laboratory and research applications.

Chemical Identity and Structure

This compound is a heterocyclic aromatic organic compound. The structure consists of a five-membered pyrazole ring with a methyl group attached to one nitrogen atom and a phenyl group attached to a carbon atom.

Molecular Formula: C₁₀H₁₀N₂[1]

Molecular Weight: 158.20 g/mol [1]

CAS Registry Number: 3463-27-2[1]

Canonical SMILES: CN1N=CC=C1C2=CC=CC=C2[1]

InChIKey: NLHYNCJBWXKZGP-UHFFFAOYSA-N[1]

The structural arrangement of the methyl and phenyl groups on the pyrazole ring is crucial for its chemical behavior and distinguishes it from its isomers.

Physicochemical Properties: A Comparative Analysis

| Property | This compound (CAS 3463-27-2) | 3-Methyl-5-phenyl-1H-pyrazole (Isomer, CAS 3347-62-4) | 1-Phenyl-3-methyl-5-pyrazolone (Isomer, CAS 89-25-8) |

| Melting Point | Data not available[1] | 127 °C | 126-128 °C[2] |

| Boiling Point | Data not available[1] | Data not available | 287 °C at 265 mm Hg[2] |

| Density | Data not available[1] | Data not available | 1.12 g/cm³[2] |

| Solubility | Data not available | 5.2 µg/mL | Soluble in hot water, alcohol, acid, alkali; slightly soluble in benzene; insoluble in ether, petroleum ether.[2] |

| Appearance | Data not available | White to light yellow powder/crystal | White or off-white crystalline powder[2] |

The differences in the substitution pattern on the pyrazole ring are expected to influence intermolecular forces, leading to variations in these physical properties.

Synthesis and Characterization Workflow

While a specific, validated synthesis protocol for this compound is not extensively documented, a general approach can be proposed based on established pyrazole synthesis methodologies. The following diagram outlines a potential synthetic and characterization workflow.

Caption: Proposed workflow for the synthesis and characterization of this compound.

Proposed Synthesis Protocol

A plausible synthetic route involves the cyclocondensation reaction of phenylhydrazine with a suitable 1,3-dicarbonyl compound, followed by methylation.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen 1,3-dicarbonyl compound in a suitable solvent such as ethanol or acetic acid.

-

Addition of Phenylhydrazine: Add an equimolar amount of phenylhydrazine to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Methylation: After the formation of the pyrazole ring, the product can be N-methylated using a suitable methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be isolated by precipitation or extraction.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic signals for the methyl protons, the aromatic protons of the phenyl group, and the protons on the pyrazole ring.

-

¹³C NMR will confirm the number of unique carbon environments in the molecule.

-

-

Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 158.20 g/mol .

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H, C=C, and C=N bonds present in the molecule.

-

Elemental Analysis: To confirm the empirical formula (C₁₀H₁₀N₂).

Reactivity and Chemical Behavior

Pyrazoles are known for their aromatic character and participate in various chemical reactions.[3] While specific reactivity data for this compound is scarce, the following general reactivity patterns for pyrazoles can be anticipated:

-

Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, typically at the C4 position.

-

Reactions at the Nitrogen Atoms: The lone pair of electrons on the non-methylated nitrogen atom can participate in reactions with electrophiles.

-

Stability: Pyrazoles are generally stable compounds, resistant to oxidation and reduction under mild conditions.[3]

Safety and Handling

Based on available safety data sheets for this compound and related compounds, the following precautions should be observed:

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Toxicology: The toxicological properties have not been fully investigated. It is classified as an irritant and may be harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

Conclusion

This compound (CAS 3463-27-2) is a distinct chemical entity with a confirmed molecular structure. While detailed experimental data on its physical properties are currently limited, this guide provides a framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. Further research is warranted to fully elucidate the physicochemical and toxicological profile of this compound to facilitate its broader application in research and development.

References

-

ChemBK. 1-Phenyl-3-Methyl-5-Pyrazole - Physico-chemical Properties. [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

PubChem. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-. [Link]

-

Journal of the Indian Chemical Society. Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. [Link]

-

NIST WebBook. 1H-Pyrazole, 3-methyl-5-phenyl-. [Link]

-

Kishida Chemical Co., Ltd. Safety Data Sheet: Bis(3-methyl-1-phenyl-5-pyrazolone). [Link]

-

Organic Preparations and Procedures International. Facile New Alternative Method for the Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine from 1-Methylpiperazine and. [Link]

-

ChemSynthesis. This compound. [Link]

-

Quick Company. A New Process For The Preparation Of 1 (3 Methyl 1 Phenyl 1 H Pyrazol 5 Yl) Piperazine, Teneligliptin And Its Salt. [Link]

-

PubChem. 3-Methyl-5-phenyl-1H-pyrazole. [Link]

- Google Patents. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

-

NIST WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. [Link]

-

SpectraBase. (E,E)-1,1'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis(3-(4-methoxyphenyl)prop-2-en-1-one). [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

ResearchGate. Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

PubChem. 3-methyl-1-phenyl-1H-pyrazole. [Link]

-

ResearchGate. 1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

-

The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]

-

National Institutes of Health. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). [Link]

Sources

An In-Depth Technical Guide to the Organic Solvent Solubility of 1-Methyl-5-Phenyl-1H-Pyrazole

Introduction

1-Methyl-5-phenyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the N1 position and a phenyl group at the C5 position. This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science, where pyrazole derivatives are integral to the development of novel pharmaceuticals and functional materials.[1][2] The solubility of this compound in organic solvents is a critical physicochemical parameter that dictates its utility in a multitude of applications, from synthetic chemistry to drug formulation.[3]

Understanding the solubility profile of this compound is paramount for optimizing reaction conditions, designing effective purification strategies such as crystallization, and formulating solutions for biological screening or material fabrication. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a predicted solubility profile based on its structural attributes, a detailed experimental protocol for its empirical determination, and a discussion of the practical implications of this data for scientific professionals.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is the result of a complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process requires overcoming the lattice energy of the solid (solute-solute interactions) and the cohesive forces of the solvent (solvent-solvent interactions) to establish new solute-solvent interactions.

A foundational principle in predicting solubility is the adage "like dissolves like," which highlights the importance of polarity.[4] Solvents and solutes with similar polarities tend to be miscible. The polarity of a molecule is determined by its molecular structure, the presence of polar bonds, and its overall symmetry.

Molecular Structure and Polarity of this compound

To understand the solubility of this compound, we must first analyze its molecular structure and the contributions of its constituent parts to its overall polarity.

Caption: Molecular structure of this compound highlighting its polar and non-polar regions.

-

Polar Region: The 1-methyl-pyrazole ring is the primary polar domain of the molecule. The two adjacent nitrogen atoms create a dipole moment due to the difference in electronegativity between nitrogen and carbon. The lone pair of electrons on the N2 nitrogen can also act as a hydrogen bond acceptor.

-

Non-Polar Regions: The phenyl group is a large, non-polar, and lipophilic moiety. The methyl group attached to the N1 nitrogen is also non-polar. These regions will favorably interact with non-polar solvents through van der Waals forces.

The presence of both polar and non-polar regions suggests that this compound will exhibit a nuanced solubility profile, with moderate to good solubility in a range of solvents of intermediate polarity.

Predicted Solubility Profile

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Room Temperature

| Solvent Category | Solvent Example | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Cyclohexane | Low | The polarity of the pyrazole ring is too high for significant interaction with purely aliphatic solvents. |

| Aromatic | Toluene, Benzene | Moderate | The phenyl group of the solute will have favorable π-π stacking interactions with the aromatic solvent.[5] |

| Halogenated | Dichloromethane (DCM) | Moderate to High | DCM has a moderate polarity that can effectively solvate both the polar and non-polar regions of the molecule. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Diethyl ether is largely non-polar. THF, being more polar, is expected to be a better solvent. The ether oxygen can act as a hydrogen bond acceptor for any potential interactions. |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate's polarity is well-suited to solubilize molecules with both polar and non-polar characteristics. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can effectively solvate the pyrazole ring without competing for hydrogen bond donation. |

| Alcohols | Methanol, Ethanol | High | These polar protic solvents can interact favorably with the polar pyrazole ring. The alkyl chains can interact with the non-polar regions.[5] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These are highly polar solvents capable of strong dipole-dipole interactions with the pyrazole ring, leading to excellent solvation. |

Disclaimer: This table presents a predicted profile for illustrative purposes. Experimental verification is required for precise quantitative values.

Experimental Determination of Solubility

To obtain accurate solubility data, a systematic experimental approach is necessary. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a compound.[6]

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol is designed as a self-validating system to ensure the attainment of equilibrium and the accuracy of the measurement.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or screw-capped test tubes

-

Orbital shaker or rotator with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

2. Experimental Workflow:

Caption: Experimental workflow for the shake-flask solubility determination method.

3. Detailed Steps:

-

Step 1: Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid at the end of the experiment is crucial to confirm that the solution is saturated.

-

Step 2: Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[6] To validate the attainment of equilibrium, samples can be taken at different time points (e.g., 24h, 36h, and 48h) and analyzed; the concentration should be constant when equilibrium is achieved.

-

Step 3: Sampling and Filtration: Allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any microscopic undissolved particles.[7] This step is critical to prevent overestimation of the solubility.

-

Step 4: Dilution and Analysis: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve. Analyze the concentration of the diluted sample using a validated analytical method like HPLC-UV or UV-Vis spectrophotometry.

-

Step 5: Calculation: Calculate the solubility using the measured concentration and the dilution factor. The experiment should be performed in triplicate for each solvent to ensure reproducibility.

Implications for Researchers and Drug Development Professionals

The solubility data of this compound has direct and practical implications:

-

Synthetic Chemists: Knowledge of solubility guides the choice of solvents for chemical reactions to ensure homogeneity and optimal reaction rates. It is also fundamental for developing purification strategies, particularly for recrystallization, where a solvent with high solubility at elevated temperatures and low solubility at room temperature is desired.[4]

-

Formulation Scientists: In drug development, poor aqueous solubility is a major challenge. Understanding the solubility in organic solvents is the first step in developing advanced formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions, which often use organic solvents in their manufacturing processes.

-

Pharmacologists and Biologists: For in vitro biological assays, compounds are typically dissolved in a solvent like DMSO to create a stock solution. Knowing the maximum solubility in DMSO is crucial to avoid precipitation of the compound in the assay medium, which could lead to erroneous results.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in organic solvents is limited, a robust understanding of its molecular structure allows for a reliable predicted solubility profile. The compound's amphiphilic nature, with both polar and non-polar regions, suggests broad solubility in solvents of intermediate to high polarity, such as alcohols, acetone, and DMSO. For researchers requiring precise data, the equilibrium shake-flask method provides a gold-standard protocol for empirical determination. This information is indispensable for the effective application of this compound in synthesis, research, and development.

References

-

ChemBK. (n.d.). 1-Phenyl-3-Methyl-5-Pyrazole - Physico-chemical Properties. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]

-

El-Sayed, M. A. A., et al. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Quora. (2017). How can you determine the solubility of organic compounds? Retrieved from [Link]

-

EMCO Chemicals. (n.d.). 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. Retrieved from [Link]

-

ResearchGate. (n.d.). The N-phenyl pyrazoline derivatives synthesis reaction and structures. Retrieved from [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. PMC - NIH. Retrieved from [Link]

-

Ye, Z., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PMC - NIH. Retrieved from [Link]

-

Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Retrieved from [Link]

-

Chem.ucla.edu. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Retrieved from [Link]

-

Machiraju, V. S. P., et al. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methyl-5-phenyl-1H-pyrazole. Retrieved from [Link]

-

ScienceDirect. (2024). Predicting drug solubility in organic solvents mixtures. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved from [Link]

Sources

- 1. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. chembk.com [chembk.com]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

The Phenylpyrazole Core: From Crop Protection to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery, History, and Medicinal Chemistry of Phenylpyrazole Compounds

Introduction: A Scaffold of Unforeseen Versatility

In the landscape of medicinal chemistry, the emergence of a "privileged scaffold" – a molecular framework capable of binding to multiple, distinct biological targets – is a significant event. The phenylpyrazole core, a deceptively simple five-membered heterocyclic ring system, represents a quintessential example of such a scaffold. Initially rising to prominence in the agrochemical sector as a potent class of insecticides, the unique electronic and steric properties of phenylpyrazoles have since paved the way for their exploration and successful application in a wide array of therapeutic areas, ranging from anti-inflammatory agents to targeted cancer therapies. This guide provides a comprehensive technical overview of the discovery and history of phenylpyrazole compounds, their evolution from pesticides to pharmaceuticals, and the key structure-activity relationships that govern their diverse biological activities.

The Agrochemical Origins: A Response to Resistance

The story of phenylpyrazoles begins in the late 20th century, a period marked by increasing insect resistance to existing classes of pesticides such as organophosphates and carbamates.[1] This pressing need for novel modes of action spurred intensive research efforts in the agrochemical industry.

The Breakthrough: Fipronil and the GABA Receptor

It was within the laboratories of the French company Rhône-Poulenc that the insecticidal potential of the phenylpyrazole scaffold was first realized, culminating in the discovery of fipronil in the mid-1990s.[2][3][4][5] Fipronil exhibited a broad spectrum of activity against a wide range of agricultural and urban pests.[6]

The primary mechanism of action of fipronil and other insecticidal phenylpyrazoles is the non-competitive antagonism of the γ-aminobutyric acid (GABA)-gated chloride channel (GABA-A receptor).[6][7] In insects, GABA is a major inhibitory neurotransmitter in the central nervous system. By binding to a site within the chloride ion channel, phenylpyrazoles block the influx of chloride ions, leading to hyperexcitation of the insect's nervous system, paralysis, and death.[8][9] The selective toxicity of these compounds towards insects over mammals is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[7]

Transition to Medicinal Chemistry: Unlocking Therapeutic Potential

The same properties that made phenylpyrazoles effective insecticides—potent and selective interaction with a biological target—also hinted at their potential in human medicine. The ability of the phenylpyrazole scaffold to be readily functionalized at multiple positions allowed for the generation of large, diverse chemical libraries, which could then be screened against a multitude of therapeutic targets.

Anti-Inflammatory Drugs: The Rise of Celecoxib

One of the most notable early successes of phenylpyrazoles in medicinal chemistry was the development of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor.[10][11] Celecoxib's diarylpyrazole structure allows it to fit into the active site of the COX-2 enzyme, which is involved in inflammation and pain, while sparing the related COX-1 enzyme, which plays a role in protecting the stomach lining. This selectivity reduces the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[12]